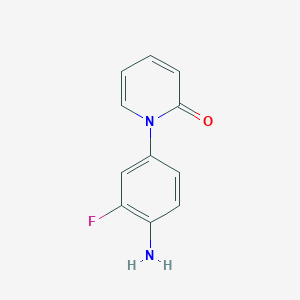

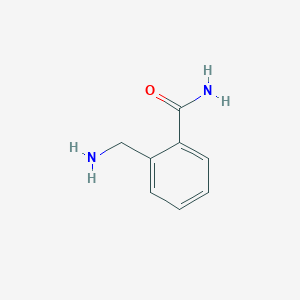

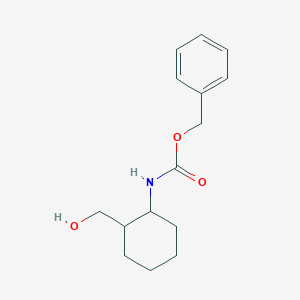

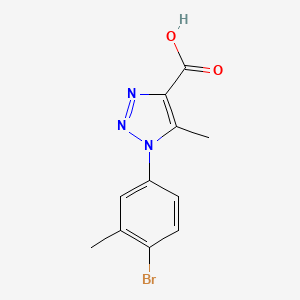

1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid" is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry and has been incorporated into a variety of pharmaceuticals and agrochemicals due to its unique physicochemical properties.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of azides and alkynes, a process known as the click reaction. For instance, the synthesis of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was achieved starting from p-bromoaniline, which suggests a similar synthetic route could be employed for the target compound . Additionally, the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid from phenyl acetylene, sodium azide, and methyl iodide indicates the use of azide-alkyne cycloaddition, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of triazole derivatives. For example, the crystal structure of a related compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was elucidated using this method . The molecular structure of the target compound could similarly be analyzed to reveal its conformation, bond lengths, angles, and potential for hydrogen bonding.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions. For instance, alkylation, nitration, and conversion into acid chlorides and amides have been reported for 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid . These reactions could potentially be applied to the target compound to synthesize analogs or to modify its chemical properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like bromo, methyl, and carboxylic acid groups can affect these properties. For example, the crystal packing, hydrogen bonding, and thermal stability of coordination polymers based on 1-(4-hydroxyphenyl)-1H-1,2,4-triazole were studied, which provides insights into the solid-state properties of triazole compounds . These analyses are essential for understanding the behavior of the compound under different conditions and for its potential applications in various fields.

Orientations Futures

Propriétés

IUPAC Name |

1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-6-5-8(3-4-9(6)12)15-7(2)10(11(16)17)13-14-15/h3-5H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRNLSYOKPJLIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)O)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.